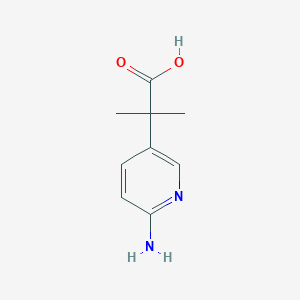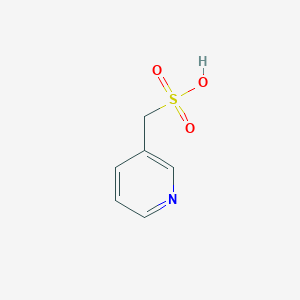
2H-Pyran-2-one, 4-hydroxy-6-(trifluoromethyl)-
Übersicht
Beschreibung
The compound “2H-Pyran-2-one, 4-hydroxy-6-(trifluoromethyl)-” is a derivative of 2H-Pyran-2-one . The 2H-Pyran (2HP) ring is a structural motif present in many natural products and is a strategic key intermediate in the construction of many of these structures .
Synthesis Analysis
The most common method for the synthesis of 4-hydroxy-2-pyrones, which includes “2H-Pyran-2-one, 4-hydroxy-6-(trifluoromethyl)-”, is the cyclization of 1,3,5-tricarbonyl compounds or their protected derivatives . This method can be considered as a biomimetic strategy because the same processes occur under the action of polyketide synthases in nature .Molecular Structure Analysis
The molecular formula of “2H-Pyran-2-one, 4-hydroxy-6-(trifluoromethyl)-” is C5H4O3 . It has an average mass of 112.084 Da and a monoisotopic mass of 112.016045 Da .Chemical Reactions Analysis
The 2H-Pyran-2-one derivatives, including “2H-Pyran-2-one, 4-hydroxy-6-(trifluoromethyl)-”, are known to be involved in various chemical reactions. For instance, 5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one was used in the synthesis of spiro-γ/δ-dilactone as a mixture of diastereomers .Zukünftige Richtungen
The future directions in the research of “2H-Pyran-2-one, 4-hydroxy-6-(trifluoromethyl)-” and its derivatives could involve exploring their potential applications in various fields, such as medicine and materials science, given their versatile bioactivity and structural diversity . Further studies could also focus on developing more efficient and environmentally friendly synthetic methods for these compounds .
Eigenschaften
IUPAC Name |
4-hydroxy-6-(trifluoromethyl)pyran-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3O3/c7-6(8,9)4-1-3(10)2-5(11)12-4/h1-2,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZIIRJZQXTRGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(OC1=O)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80736193 | |
| Record name | 4-Hydroxy-6-(trifluoromethyl)-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80736193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
387866-40-2 | |
| Record name | 4-Hydroxy-6-(trifluoromethyl)-2H-pyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=387866-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-6-(trifluoromethyl)-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80736193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![16-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B3264119.png)
![3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(2-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3264121.png)






![(1r,4r)-4-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B3264145.png)


![[1-(Dimethylamino)cyclopropyl]methanol](/img/structure/B3264185.png)

![(R)-(+)-1-[(R)-2-(2`-Diphenylphosphinophenyl)ferrocenyl]ethyldiphenylphosphine](/img/structure/B3264207.png)